methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate: is an organic compound with multifaceted applications in various fields such as chemistry, biology, and industry. This compound exhibits a distinctive structure that makes it particularly useful in scientific research and potentially in therapeutic settings.
Properties
IUPAC Name |
methyl 3-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-10-7-14-17-8-11-9-19(5-3-12(11)20(14)18-10)26(22,23)13-4-6-25-15(13)16(21)24-2/h4,6-8H,3,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPRHTXRRBLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step process starting from readily available precursors. The general approach includes:
Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring system: through a condensation reaction involving appropriate aldehyde and ketone derivatives under controlled temperature conditions.
Sulfonylation of the heterocyclic compound: by reacting with sulfonyl chlorides in the presence of a base to yield the intermediate sulfonyl derivative.
Esterification with thiophene-2-carboxylic acid: to incorporate the thiophene ester moiety, using common esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: Large-scale production would involve optimizing the reaction conditions to improve yield and purity. This can include the use of high-pressure reactors and continuous flow systems to handle exothermic reactions and manage reaction times effectively.
Chemical Reactions Analysis
Sulfonation at Position 7
The sulfonyl group is introduced via nucleophilic substitution or direct sulfonation:
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Chloride displacement : A chlorine atom at position 7 of the dihydropyrido-pyrimidine core reacts with sodium sulfinate (RSO₂Na) in DMF at 80°C .
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Direct sulfonation : SO₃·Py complex in dichloromethane at 0°C, followed by quenching with methanol .
Reactivity Data
| Starting Material | Sulfonating Agent | Reaction Time | Yield |
|---|---|---|---|
| 7-Chloro-2-methylpyrazolo-pyrido-pyrimidine | NaSO₂-thiophene-carboxylate | 6 h | 72% |
| Pyrido-pyrimidine derivative | SO₃·Py complex | 2 h | 65% |
Thiophene-2-carboxylate Functionalization
The thiophene moiety is typically pre-functionalized before coupling:
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Esterification : Thiophene-2-carboxylic acid is treated with methanol and H₂SO₄ (cat.) under reflux .
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Suzuki–Miyaura coupling : Bromothiophene intermediates react with boronic esters to introduce aryl/heteroaryl groups .
Key Reaction
| Reaction Type | Conditions | Yield |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 12 h | 89% |
| Coupling with pyrido-pyrimidine | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 68% |
Post-Synthetic Modifications
The compound undergoes further transformations:
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Ester hydrolysis : NaOH (2M) in THF/H₂O (1:1) yields the carboxylic acid derivative .
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Sulfonyl group displacement : Amines (e.g., piperazine) in DMF at 60°C replace the sulfonate group .
Representative Data
| Modification | Reagents | Product Application |
|---|---|---|
| Hydrolysis | NaOH, THF/H₂O | Carboxylic acid for conjugation |
| Nucleophilic substitution | Piperazine, DMF, 60°C | Amine-functionalized analogs |
Stability and Reactivity Trends
Scientific Research Applications
As a Catalyst: : Due to its complex structure, it can serve as a catalyst in organic synthesis reactions.
Intermediate in Synthesis: : Used as an intermediate for synthesizing other advanced heterocyclic compounds.
Molecular Probes: : Utilized in studying biological processes due to its ability to interact with various biomolecules.
Drug Development: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Anti-cancer Research: : Explored for its ability to inhibit certain cancer-related pathways.
Antimicrobial Agents: : Potential use in developing new antibiotics or antifungal agents.
Material Science: : Employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemicals: : Potential use in creating new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. This interaction typically results in the inhibition or modulation of biological pathways, which can lead to therapeutic effects. The exact mechanism often involves binding to the active site of enzymes or altering the conformation of receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
When compared to similar compounds such as methyl 3-((2-methyl-7H-pyrazolo[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)thiophene-2-carboxylate and methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyridine-6(5H)-yl)sulfonyl)thiophene-2-carboxylate , methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate stands out due to its unique pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core structure, which contributes to its distinct chemical and biological properties.
List of Similar Compounds:Methyl 3-((2-methyl-7H-pyrazolo[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)thiophene-2-carboxylate
Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyridine-6(5H)-yl)sulfonyl)thiophene-2-carboxylate
This article should give you a comprehensive overview of this compound, covering its synthesis, reactions, applications, and more
Biological Activity
Methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. This article delves into its biological activities, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core linked to a thiophene moiety through a sulfonyl group. Its molecular formula is with a molecular weight of approximately 432.5 g/mol. The structural complexity of this compound suggests diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation through various mechanisms. For instance, they may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Many derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and enzymes such as COX-2.
- Enzyme Inhibition : Some studies indicate that these compounds can act as selective inhibitors for various enzymes, including kinases and phosphodiesterases, which are critical in various metabolic pathways.
Case Studies and Research Findings
- Anticancer Studies :
- Anti-inflammatory Mechanisms :
- Enzyme Inhibition :
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Pyrazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : The methyl group is introduced via alkylation reactions using methyl halides.
- Synthesis of Thiophene Moiety : The thiophene ring is formed through cyclization reactions involving thiophenol derivatives.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiophene moiety with the pyrazolo-pyrimidine core via sulfonyl linkage.
Data Table: Summary of Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory |
| Pyrazolo[1,5-a]pyrimidine Derivative A | Structure | Selective kinase inhibitor |
| Pyrazolo[1,5-a]pyrimidine Derivative B | Structure | Phosphodiesterase inhibitor |
Q & A
Q. What are the key steps in synthesizing methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate, and how is regioselectivity ensured during the reaction?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Heterocycle Formation : Construct the pyrazolo-pyrido-pyrimidine core via cyclocondensation of precursors like aminopyrazoles and carbonyl-containing intermediates. demonstrates regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines using aromatic aldehydes and amines under controlled conditions .
Sulfonation : Introduce the sulfonyl group using sulfonating agents (e.g., SO₃ or sulfonyl chlorides) in anhydrous solvents like DCM. Temperature control (0–5°C) minimizes side reactions.
Thiophene Coupling : Attach the thiophene-2-carboxylate moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura if a boronic acid derivative is used).
Regioselectivity is ensured by optimizing reaction parameters (e.g., solvent polarity, catalyst choice) and verifying intermediates via LC-MS or TLC. highlights the use of triazole-based catalysts to direct regioselectivity in fused pyridothienopyrimidines .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what specific spectral features confirm its identity?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the heterocyclic core and substituent positions. For example, pyrazolo[1,5-a]pyrimidine protons typically resonate at δ 6.5–8.5 ppm, while sulfonyl groups deshield adjacent protons (δ 3.0–4.0 ppm for CH₂ near S=O) .
- HRMS : Validates molecular weight with <5 ppm error. reports HRMS (ESI) for similar compounds, showing precise mass matches .
- IR Spectroscopy : Confirms sulfonyl (S=O stretches at 1150–1300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for fused heterocycles (see for spirocyclic analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonation step in the synthesis of this compound?
- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters:
- Temperature : Lower temperatures (0–5°C) reduce sulfonyl chloride decomposition. employs DoE for optimizing flow-chemistry reactions, emphasizing temperature as a critical factor .
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation efficiency.
- Catalyst : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonyl group transfer.
- Stoichiometry : A 1.2:1 molar ratio of sulfonating agent to substrate minimizes unreacted starting material.
Monitor progress via in-situ FTIR or HPLC to terminate reactions at peak conversion.
Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Structural Reanalysis : Verify compound purity and regiochemistry via advanced NMR (e.g., 2D COSY, NOESY) to rule out isomer contamination. notes that trifluoromethyl substituents in pyrazolo[1,5-a]pyrimidines significantly alter bioactivity, highlighting the need for precise structural confirmation .
- Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. For kinase inhibitors, compare IC₅₀ values across multiple assays.
- Computational Modeling : Perform molecular docking to assess binding mode consistency with reported targets. Adjust protonation states (e.g., sulfonyl group pKa) to reflect physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
